2-Oxo-2-(phenylamino)ethyl (4-ethoxyphenyl)acetate
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Overview
Description
2-Oxo-2-(phenylamino)ethyl (4-ethoxyphenyl)acetate is a complex organic compound with potential applications in various scientific fields. This compound features a phenylamino group attached to an oxoethyl moiety, which is further connected to a 4-ethoxyphenylacetate group. Its unique structure makes it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Phenylamine and Ethyl Acetate Reaction: The synthesis of this compound can begin with the reaction of phenylamine (aniline) with ethyl acetate under acidic conditions. This reaction forms an intermediate phenylaminoethyl acetate.
Oxidation Process: The intermediate is then oxidized using an oxidizing agent such as potassium permanganate or chromium trioxide to introduce the oxo group, resulting in the formation of this compound.
Industrial Production Methods: In an industrial setting, the synthesis process may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the oxo group can be further oxidized to carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming hydroxy derivatives.
Substitution: Substitution reactions can occur at the phenyl ring, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as alkyl halides.
Major Products Formed:
Oxidation Products: Carboxylic acids and their derivatives.
Reduction Products: Hydroxy derivatives and alcohols.
Substitution Products: Halogenated phenyl derivatives and alkylated phenyl compounds.
Scientific Research Applications
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of complex molecules. Biology: It serves as a building block in the synthesis of biologically active molecules, including potential pharmaceuticals. Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of diseases involving oxidative stress. Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Oxo-2-(phenylamino)ethyl (4-ethoxyphenyl)acetate exerts its effects involves its interaction with molecular targets and pathways. The phenylamino group can act as a nucleophile, while the oxo group can participate in redox reactions. These interactions can modulate biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
2-Oxo-2-(phenylamino)acetic acid: A simpler analog without the ethoxyphenyl group.
4-Ethoxyphenylacetic acid: Lacks the oxo and phenylamino groups.
Phenylacetate derivatives: Various phenylacetate compounds with different substituents.
Uniqueness: The presence of both the oxo and phenylamino groups in 2-Oxo-2-(phenylamino)ethyl (4-ethoxyphenyl)acetate provides unique chemical properties and reactivity compared to its analogs. This combination allows for diverse applications and potential biological activities.
Properties
IUPAC Name |
(2-anilino-2-oxoethyl) 2-(4-ethoxyphenyl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-2-22-16-10-8-14(9-11-16)12-18(21)23-13-17(20)19-15-6-4-3-5-7-15/h3-11H,2,12-13H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFRZSBDFUWHYLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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